The synthesis of 2-benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one typically involves cyclization reactions of suitable precursors under controlled conditions. A common synthetic route includes the reaction of 2-benzoyl-3-chloropyrazine with an appropriate amine in the presence of a base such as potassium carbonate in dimethylformamide at elevated temperatures (around 150°C) under a nitrogen atmosphere. This method allows for the formation of the desired heterocyclic structure through nucleophilic substitution and subsequent cyclization.
In industrial settings, similar synthetic routes can be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of parameters such as temperature, pressure, and solvent choice is crucial for improving scalability and reproducibility of the synthesis process.
The molecular formula of 2-benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is , with a molecular weight of approximately 310.36 g/mol. The compound features a complex structure characterized by a fused ring system that includes both pyrazine and isoquinoline moieties.
The structural representation can be illustrated using SMILES notation: C1CN2C(CN(CC2=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C41
which provides insight into the connectivity of atoms within the molecule.
2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one participates in various chemical reactions that can modify its structure or enhance its properties:
These reactions are essential for developing analogs with improved biological activities or altered pharmacokinetic properties.
The mechanism of action for 2-benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is primarily linked to its ability to modulate various biochemical pathways. Notably, it has been identified as an activator of the Nrf2/ARE pathway:
Studies indicate that this compound exhibits good water solubility and bioavailability, making it suitable for therapeutic applications. Its pharmacokinetic profile suggests effective absorption and distribution in biological systems .
The physical and chemical properties of 2-benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one include:
The compound is stable under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH levels.
The applications of 2-benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one are diverse and span several fields:
The compound is also utilized as a building block in the synthesis of more complex heterocyclic compounds and may serve as a catalyst in various chemical reactions .
The compound's systematic name, 2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, follows IUPAC conventions for fused heterocyclic systems. The parent structure contains a partially saturated pyrazino[2,1-a]isoquinoline system where positions 1,2,3,6,7,11b represent the hexahydro state (designated by "tetrahydro" and "hydro" prefixes), with a ketone at C4 and a benzoyl group at N2 [1] [2]. The stereochemistry at the 11b position creates a chiral center, though it is typically reported as a racemate in synthetic applications unless specified [4] [7]. The molecular formula is C₁₉H₁₈N₂O₂ (molecular weight: 306.36 g/mol), with a melting point of approximately 140°C [2] [5].
Table 1: Nomenclature and Identifiers
Designation Type | Value |
---|---|
Systematic IUPAC Name | 2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one |
Alternative Name | (11bRS)-2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one |
CAS Registry Number | 54761-87-4 |
Molecular Formula | C₁₉H₁₈N₂O₂ |
Common Pharmaceutical Designation | Praziquantel Related Compound A (USP/EP) |
Table 2: Key Molecular Characteristics
Property | Value | Reference |
---|---|---|
Molar Mass | 306.36 g/mol | [2] [5] |
Melting Point | 140 °C | [2] |
Boiling Point | 539.9 °C (Predicted) | [5] |
Flash Point | 257 °C | [2] |
Density | 1.30±0.1 g/cm³ | [5] |
The compound emerged indirectly from antischistosomal drug development in the 1970s, specifically through research on praziquantel synthesis pathways. Its identification as Praziquantel Related Compound A (EP/USP) established its significance as a synthetic intermediate and analytical reference standard in quality control for anthelmintic pharmaceuticals [5] [7]. This role stimulated investigations into optimized synthetic routes for producing high-purity material (typically ≥95%) [2] [6]. The structural complexity exemplified by its tetracyclic framework has positioned it as a subject of interest in methodological studies on cyclization reactions and stereoselective heterocyclic assembly.
Synthetic Intermediate Role:
This benzoyl derivative serves as a key precursor in the synthesis of praziquantel, a World Health Organization essential medicine. The compound arises during the acylation steps of tetrahydroisoquinoline intermediates and requires careful purification control to minimize residual levels in the final drug product [5] [7]. Its status as a specified impurity (Praziquantel Impurity A) necessitates certified reference materials for analytical testing, with commercial suppliers offering it at premium prices (e.g., 20 mg = $1380; 250 mg = $250–$676) [5] [6].
Pharmacological Derivative Development:
Structurally modified versions demonstrate promising bioactivity beyond anthelmintics. Notably, the derivative 3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (compound 1) functions as a potent Nrf2/ARE pathway inducer. This molecule significantly attenuated colitis in murine models by inhibiting the NLRP3 inflammasome and reducing IL-1β secretion – effects absent in NLRP3-deficient mice, confirming target specificity [3]. Such discoveries highlight the scaffold’s potential as a platform for developing novel anti-inflammatory agents targeting oxidative stress and inflammasome regulation.
Building Block in Asymmetric Synthesis:
Chiral resolutions, such as the (R)-enantiomer paired with (2R,3R)-2,3-bis(benzoyloxy)succinate (CAS 1399880-37-5), enable stereoselective applications [4] [8]. These derivatives facilitate the construction of complex molecules where spatial orientation influences biological activity, underscoring the scaffold’s versatility in medicinal chemistry programs requiring precise three-dimensional architecture.
Table 3: Research Applications and Derivatives
Application Context | Role/Significance | Reference |
---|---|---|
Praziquantel Synthesis | Key acylation intermediate and analytical reference standard | [5] [7] |
Anti-inflammatory Drug Development | Core structure of NLRP3 inflammasome inhibitors (Nrf2 activators) | [3] |
Chiral Chemistry | Resolved (R)-enantiomer used in stereoselective synthesis | [4] [8] |
Chemical Biology | Tool compound for studying redox signaling pathways | [3] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2